molecular formula C11H8F3N3O B13705482 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B13705482
M. Wt: 255.20 g/mol
InChI Key: KOCJVNWNEDJBRR-UHFFFAOYSA-N
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Description

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of an amino group at the 4th position and a trifluoromethylphenoxy group at the 2nd position of the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine typically involves the nucleophilic substitution reaction of 2-chloro-4-amino-pyrimidine with 2-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically used.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the trifluoromethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of the pyrimidine core with the trifluoromethylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]pyrimidin-4-amine

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)7-3-1-2-4-8(7)18-10-16-6-5-9(15)17-10/h1-6H,(H2,15,16,17)

InChI Key

KOCJVNWNEDJBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=N2)N

Origin of Product

United States

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